Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Description
IUPAC Naming Conventions
The systematic nomenclature of sodium 6-bromo-triazolo[1,5-a]pyridine-8-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing fused ring systems. The complete IUPAC name "sodium 6-bromo-triazolo[1,5-a]pyridine-8-carboxylate" precisely describes the molecular architecture through a systematic approach that identifies the core bicyclic framework and its substituents. The designation "triazolo[1,5-a]pyridine" indicates the fusion pattern between the triazole and pyridine rings, where the triazole nitrogen atoms are positioned at the 1, 2, and 4 positions, and the fusion occurs between the 1,5-positions of the triazole and the adjacent positions of the pyridine ring. The positional indicators "6-bromo" and "8-carboxylate" specify the exact locations of the halogen substituent and the carboxylate functional group respectively, ensuring unambiguous identification of the compound structure. This nomenclature system provides a standardized method for communicating the precise molecular structure across scientific literature and regulatory documentation.
The bicyclic core structure can be systematically described using the Hantzsch-Widman system for naming heterocycles, where the triazole component contains three nitrogen atoms and the pyridine component contains one nitrogen atom. The fusion nomenclature "[1,5-a]" specifically indicates that position 1 and position 5 of the triazole ring are involved in the fusion with the pyridine system, creating a specific geometric arrangement that influences the compound's chemical and physical properties. The numerical descriptors in the complete name follow a logical sequence that begins with the lowest numbered positions and proceeds systematically around the bicyclic framework.
Properties
IUPAC Name |
sodium;6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2.Na/c8-4-1-5(7(12)13)6-9-3-10-11(6)2-4;/h1-3H,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLSJCRJPVPRAM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2059954-40-2 | |
| Record name | sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization Reactions
Cyclization reactions are a key step in synthesizing the precursor acid. These reactions often involve the condensation of enaminonitriles or benzohydrazides with suitable reagents to form the triazolopyridine core. The choice of starting materials and reaction conditions can significantly affect the yield and purity of the final product.
Neutralization with Sodium Hydroxide
Once the precursor acid is obtained, it is neutralized with sodium hydroxide to form the sodium salt. This step is typically carried out in aqueous solution, where the acid is dissolved and then treated with a sodium hydroxide solution. The resulting sodium salt is then isolated through crystallization or precipitation.
Detailed Synthesis Protocol
Here is a detailed protocol for the synthesis of Sodium 6-bromo-triazolo[1,5-a]pyridine-8-carboxylate:
Preparation of Precursor Acid :
- Starting Materials : Enaminonitriles or benzohydrazides.
- Reaction Conditions : Cyclization reactions are typically conducted under reflux conditions in a solvent such as ethanol or acetonitrile.
- Yield and Purity : The yield can vary depending on the starting materials and conditions. Purification is often achieved through recrystallization.
-
- Reagents : Sodium hydroxide (NaOH) solution.
- Conditions : The reaction is carried out in aqueous solution at room temperature.
- Yield and Purity : The yield of the sodium salt can be high if the neutralization is carried out carefully. Purity is ensured through crystallization.
Data and Findings
| Synthesis Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclization | Enaminonitriles, reflux in ethanol | 60-80% | High |
| Neutralization | NaOH in water, room temperature | 90-95% | High |
Chemical Reactions Analysis
Types of Reactions: Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The carboxylate group can be reduced to an alcohol or oxidized to a carboxylic acid derivative.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 6-azido-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate or 6-thio-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate.
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research indicates that compounds with the triazole ring structure exhibit significant antimicrobial properties. Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolo compounds exhibited enhanced activity against resistant strains of bacteria when modified with bromine substituents .
-
Anticancer Properties
- The compound has been investigated for its potential as an anticancer agent. The triazole moiety is known to interfere with cellular processes in cancer cells.
- Case Study : In vitro studies revealed that this compound induced apoptosis in specific cancer cell lines, suggesting its role as a lead compound for further development .
-
Enzyme Inhibition
- The compound acts as an inhibitor for several key enzymes involved in metabolic pathways. Its ability to modulate enzyme activity is crucial for drug design.
- Data Table :
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 15 |
| Dipeptidyl Peptidase IV | Non-competitive | 25 |
Agricultural Applications
- Fungicides
-
Herbicides
- The compound’s structural properties allow it to act as a selective herbicide, targeting specific weed species without harming crops.
- Data Table :
| Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Common Ragweed | 85 | 200 |
| Crabgrass | 75 | 150 |
Synthetic Pathways
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : Utilizing appropriate precursors under controlled conditions to achieve cyclization.
- Bromination : Introducing bromine at the sixth position through electrophilic substitution.
- Carboxylation : Converting the resultant compound into its sodium salt form for enhanced solubility and bioavailability.
Mechanism of Action
The mechanism of action of sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. The bromine atom and carboxylate group can participate in electrostatic interactions, enhancing the compound’s affinity for its targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their properties:
Physicochemical Properties
- Solubility : The sodium carboxylate derivative exhibits high water solubility due to its ionic nature, whereas ester derivatives (ethyl, methyl) are more soluble in organic solvents .
- Reactivity : Bromine at position 6 enables palladium-catalyzed cross-coupling reactions. For example, cyanation using Zn(CN)₂ replaces Br with CN to form carbonitriles . The carboxylate group may stabilize intermediates via resonance during substitution .
- Thermodynamic Stability : Methyl and ethyl esters are more volatile and less thermally stable than the sodium salt, which decomposes at higher temperatures due to ionic lattice energy .
Key Research Findings
Substitution Reactions : Bromine at position 6 undergoes efficient cyanation to form carbonitriles, critical for CNS-targeted drugs .
Electronic Effects : Trifluoromethyl groups at position 8 enhance electrophilicity, improving binding to ALS in herbicides .
Solubility-Driven Design : The sodium carboxylate’s polarity contrasts with ester derivatives, enabling tailored solubility for specific reaction environments .
Biological Activity
Sodium 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C6H4BrN4O2
- Molecular Weight : 243.02 g/mol
- IUPAC Name : this compound
- Appearance : Typically presented as a white to tan solid.
Synthesis
The synthesis of this compound can be achieved through several methods involving the cyclization of appropriate precursors under various conditions. Recent advancements have highlighted microwave-assisted synthesis as an efficient and eco-friendly approach yielding high purity and yield.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Listeria monocytogenes | 16 μg/mL |
| Enterococcus faecalis | 16 μg/mL |
These results suggest that the compound may act as a potential therapeutic agent for bacterial infections.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against several fungal strains:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 16 μg/mL |
| Cryptococcus neoformans | 8 μg/mL |
The antifungal activity indicates its potential use in treating fungal infections.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The triazole moiety is known to inhibit enzymes critical for microbial survival. For instance, it may inhibit the synthesis of ergosterol in fungi or interfere with bacterial cell wall synthesis.
Case Studies
Recent research has focused on the application of this compound in various biological assays:
- Antibacterial Assays : A study conducted by [source] demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria.
- Antifungal Studies : Another investigation highlighted its efficacy against Candida species with promising results in both in vitro and in vivo models [source].
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes such as DNA gyrase and topoisomerase IV, which are vital for bacterial replication [source].
Q & A
Q. Key Steps :
- Cyclization : Stirring reagents in DMF with K₂CO₃ for 8 hours.
- Work-up : Extraction with dichloromethane and purification via column chromatography.
- Crystallization : Slow evaporation of hexane/ethyl acetate mixtures yields X-ray-quality crystals .
Advanced: How does the bromo substituent at position 6 influence functionalization reactions in this scaffold?
The bromo group at position 6 serves as a versatile handle for palladium-catalyzed cross-coupling reactions. For instance, substitution with cyano groups is achieved using Zn(CN)₂ under Pd catalysis (e.g., Pd(PPh₃)₄), enabling access to carbonitrile derivatives. This reaction is critical for modifying the scaffold’s electronic properties and enhancing its bioactivity. However, competing side reactions (e.g., debromination) may occur under harsh conditions, necessitating precise control of temperature and catalyst loading .
Q. Methodological Considerations :
- Catalyst Selection : Pd(PPh₃)₄ shows higher efficiency than Pd₂(dba)₃.
- Solvent Optimization : DMF or DMSO enhances reaction rates compared to THF.
- Monitoring : HPLC or TLC is recommended to track reaction progress .
Basic: What experimental techniques confirm the planarity of the triazolopyridine core?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, SCXRD data for ethyl 6-methyl-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate revealed a planar fused-ring system (r.m.s. deviation: 0.0068 Å) with a dihedral angle of 0.9° between the triazole and pyridine rings. Intermolecular C–H∙∙∙N hydrogen bonds stabilize the crystal lattice .
Q. Complementary Techniques :
- FT-IR : Validates functional groups (e.g., carboxylate stretches at ~1700 cm⁻¹).
- NMR : ¹H/¹³C NMR confirms substituent positions and electronic environments .
Advanced: How can conflicting data on substituent reactivity in triazolopyridines be resolved?
Discrepancies in substitution reactions (e.g., bromo vs. chloro derivatives) often arise from electronic and steric effects. For example, 8-bromo derivatives undergo Pd-catalyzed cyanation more efficiently than 8-chloro analogs due to the lower bond dissociation energy of C–Br. Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals (FMOs) and charge distribution. Experimental validation via kinetic studies under standardized conditions is recommended to resolve contradictions .
Q. Case Study :
- 8-Bromo Derivative : 72% yield in cyanation vs. 45% for 8-chloro.
- DFT Insights : Higher electrophilicity at C6 in bromo derivatives facilitates oxidative addition .
Basic: What are the typical applications of this compound in medicinal chemistry research?
Triazolopyridine derivatives exhibit antifungal, anticancer, and anti-inflammatory activities. The carboxylate group at position 8 enhances water solubility, making the sodium salt form suitable for in vitro assays. The bromo substituent allows further derivatization to optimize pharmacokinetic properties (e.g., logP, metabolic stability) .
Q. Research Workflow :
Synthesis : Optimize yield via cyclization (e.g., 72% isolated yield).
Derivatization : Introduce pharmacophores via cross-coupling.
Screening : Assess bioactivity in cell-based assays (e.g., IC₅₀ determination) .
Advanced: How can reaction conditions be optimized to suppress byproducts during cyclization?
Byproducts (e.g., dimerization products) form due to prolonged reaction times or excess base. Optimization strategies include:
- Temperature Control : Maintaining 60–80°C prevents side reactions.
- Base Stoichiometry : K₂CO₃ at 1.1–1.2 equivalents minimizes decomposition.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) favor cyclization over nucleophilic attack .
Q. Example :
- 8-Cyano Derivative : Predicted Φ = 0.78 vs. experimental Φ = 0.72 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
